molecular formula C12H6N3Na3O9S6 B7909356 trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate

trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate

Cat. No.: B7909356
M. Wt: 597.6 g/mol
InChI Key: CCXASUZYAQRIKN-UHFFFAOYSA-K
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Description

Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate is a chemical compound with the molecular formula C4H4NNa3O3S2. It is known for its unique structure, which includes a thiazole ring—a five-membered ring containing sulfur and nitrogen atoms. This compound is also referred to as trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate typically involves the reaction of 3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the trisodium salt. The reaction can be represented as follows:

3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid+3NaOHThis compound+3H2O\text{3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid} + 3\text{NaOH} \rightarrow \text{this compound} + 3\text{H}_2\text{O} 3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid+3NaOH→this compound+3H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted thiazole derivatives .

Scientific Research Applications

Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also affects biochemical pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole
  • Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate

Uniqueness

Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*9H,(H,5,6)(H,7,8);;;/q;;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXASUZYAQRIKN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N3Na3O9S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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